Cas no 88326-51-6 (cyclopent-3-ene-1,1-dicarboxylic acid)

cyclopent-3-ene-1,1-dicarboxylic acid structure
88326-51-6 structure
Produktname:cyclopent-3-ene-1,1-dicarboxylic acid
CAS-Nr.:88326-51-6
MF:C7H8O4
MW:156.136022567749
MDL:MFCD20638529
CID:732209
PubChem ID:274420

cyclopent-3-ene-1,1-dicarboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Cyclopentene-1,1-dicarboxylicacid
    • cyclopent-3-ene-1,1-dicarboxylic acid
    • NSC 120465
    • 3-cyclopentene-1,1-dicarboxylic acid
    • NSC120465
    • MFCD20638529
    • NSC-120465
    • SCHEMBL2358074
    • cyclopent-3-ene-1,1-dicarboxylicacid
    • AKOS022635435
    • 88326-51-6
    • AS-62511
    • S11594
    • DTXSID30298074
    • DB-112568
    • GSACUPQMFWTTOU-UHFFFAOYSA-N
    • MDL: MFCD20638529
    • Inchi: 1S/C7H8O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-2H,3-4H2,(H,8,9)(H,10,11)
    • InChI-Schlüssel: GSACUPQMFWTTOU-UHFFFAOYSA-N
    • Lächelt: O=C(C1(CC=CC1)C(O)=O)O

Berechnete Eigenschaften

  • Genaue Masse: 156.042
  • Monoisotopenmasse: 156.042
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 205
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topologische Polaroberfläche: 74.6Ų

Experimentelle Eigenschaften

  • Dichte: 1.487
  • Schmelzpunkt: NA
  • Siedepunkt: 387.8°Cat760mmHg
  • Flammpunkt: 202.5°C
  • Brechungsindex: 1.577
  • PSA: 74.60000
  • LogP: 0.49200
  • Dampfdruck: 0.0±1.9 mmHg at 25°C

cyclopent-3-ene-1,1-dicarboxylic acid Sicherheitsinformationen

cyclopent-3-ene-1,1-dicarboxylic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D770199-1g
3-Cyclopentene-1,1-dicarboxylicacid
88326-51-6 95%
1g
$340 2024-06-07
A2B Chem LLC
AD85769-500mg
Cyclopent-3-ene-1,1-dicarboxylic acid
88326-51-6 ≥95%
500mg
$163.00 2024-04-19
eNovation Chemicals LLC
D770199-500mg
3-Cyclopentene-1,1-dicarboxylicacid
88326-51-6 95%
500mg
$220 2025-02-24
eNovation Chemicals LLC
D770199-1g
3-Cyclopentene-1,1-dicarboxylicacid
88326-51-6 95%
1g
$340 2025-02-25
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD03157-5g
cyclopent-3-ene-1,1-dicarboxylic acid
88326-51-6 97%
5g
$1047 2023-09-07
eNovation Chemicals LLC
D770199-5g
3-Cyclopentene-1,1-dicarboxylicacid
88326-51-6 95%
5g
$990 2025-02-24
TRC
C993310-100mg
cyclopent-3-ene-1,1-dicarboxylic acid
88326-51-6
100mg
$ 230.00 2022-06-06
TRC
C993310-50mg
cyclopent-3-ene-1,1-dicarboxylic acid
88326-51-6
50mg
$ 135.00 2022-06-06
TRC
C993310-10mg
cyclopent-3-ene-1,1-dicarboxylic acid
88326-51-6
10mg
$ 50.00 2022-06-06
eNovation Chemicals LLC
D770199-500mg
3-Cyclopentene-1,1-dicarboxylicacid
88326-51-6 95%
500mg
$220 2024-06-07

cyclopent-3-ene-1,1-dicarboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: (SP-5-41)-[1,3-Bis[4-(dimethylamino)-2,6-dimethylphenyl]-2-imidazolidinylidene]d… Solvents: Isopropanol ,  Water ;  rt; rt → 50 °C; 30 min, 50 °C
Referenz
Olefin metathesis catalysts bearing a pH-responsive NHC ligand: a feasible approach to catalyst separation from RCM products
Balof, Shawna L.; et al, Dalton Transactions, 2008, (42), 5791-5799

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  70 °C
Referenz
Design and synthesis of spiro-heterocycles by ring-closing metathesis
Kotha, Sambasivarao; et al, Indian Journal of Chemistry, 2008, (7), 1120-1134

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Lithium hydride Solvents: Tetrahydrofuran
Referenz
3-Cyclopentene-1-carboxylic acid
Depres, Jean-Pierre; et al, Organic Syntheses, 1998, 75, 195-200

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Ruthenium, dichlorobis[dicyclohexyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)pho… Solvents: Dichloromethane
Referenz
Ring closing metathesis in protic media by means of a neutral and polar ruthenium benzylidene complex
Roelle, Thomas; et al, Chemical Communications (Cambridge, 2002, (10), 1070-1071

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium hydride Solvents: Tetrahydrofuran ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
1.2 Reagents: Lithium hydroxide Solvents: Water
Referenz
Process for the preparation of (±)-R-7-(benzyloxymethyl)cyclopenta-cis-[4,5][1,3]oxazolo[3,2-a]pyrimidinones as versatile precursors of carbocyclic nucleosides
, Mexico, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 4 h, 0 - 25 °C; 10 h, rt
2.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane ;  20 h, rt
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  70 °C
Referenz
Design and synthesis of spiro-heterocycles by ring-closing metathesis
Kotha, Sambasivarao; et al, Indian Journal of Chemistry, 2008, (7), 1120-1134

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane ;  20 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  70 °C
Referenz
Design and synthesis of spiro-heterocycles by ring-closing metathesis
Kotha, Sambasivarao; et al, Indian Journal of Chemistry, 2008, (7), 1120-1134

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Hydrogen ion
Referenz
Acetamide Scanning around Bicyclic Thiazoles: SAR at the H3 Receptor
Denonne, Frederic; et al, ChemMedChem, 2011, 6(9), 1559-1565

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Catalysts: Grubbs second generation catalyst (polydimethylsiloxane-occluded) Solvents: Methanol ,  Water ;  rt; rt → 50 °C; 19 h, 50 °C
1.2 Solvents: Dichloromethane ;  > 1 h, rt
Referenz
Occlusion of Grubbs' Catalysts in Active Membranes of Polydimethylsiloxane: Catalysis in Water and New Functional Group Selectivities
Mwangi, Martin T.; et al, Journal of the American Chemical Society, 2006, 128(45), 14434-14435

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Ruthenium, dichlorobis[dicyclohexyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)pho… Solvents: Dichloromethane
Referenz
Ring closing metathesis in protic media by means of a neutral and polar ruthenium benzylidene complex
Roelle, Thomas; et al, Chemical Communications (Cambridge, 2002, (10), 1070-1071

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Lithium hydride Solvents: Tetrahydrofuran ;  30 min, < 30 °C
1.2 Solvents: Tetrahydrofuran ;  < 30 °C; 30 °C → 40 °C; 48 h, 40 °C; 40 °C → rt
1.3 Reagents: Lithium hydroxide Solvents: Water ;  8 - 10 h, 20 - 25 °C
1.4 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Enantioselective Synthesis of Nicotinic Receptor Probe 7,8-Difluoro-1,2,3,4,5,6-hexahydro-1,5-methano-3-benzazocine
Bashore, Crystal G.; et al, Organic Letters, 2006, 8(26), 5947-5950

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium oxide (KO) Solvents: Ethanol ,  Water
Referenz
Synthesis and biological evaluation of new nucleosides targeting HCV in a replicon system
Joubert, Nicolas, 2005, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Hydrochloric acid
Referenz
A short and stereoselective synthesis of (±)-aristeromycin
Hutchison, Alan; et al, Journal of Heterocyclic Chemistry, 1989, 26(2), 451-2

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Catalysts: Grubbs second generation catalyst (polydimethylsiloxane-occluded) Solvents: Methanol ,  Water ;  27 h, 75 °C; cooled
1.2 Solvents: Dichloromethane ;  4 h, rt
Referenz
Occlusion of Grubbs' Catalysts in Active Membranes of Polydimethylsiloxane: Catalysis in Water and New Functional Group Selectivities
Mwangi, Martin T.; et al, Journal of the American Chemical Society, 2006, 128(45), 14434-14435

cyclopent-3-ene-1,1-dicarboxylic acid Raw materials

cyclopent-3-ene-1,1-dicarboxylic acid Preparation Products

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